molecular formula C20H18N6OS B2708621 N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894061-04-2

N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2708621
CAS No.: 894061-04-2
M. Wt: 390.47
InChI Key: IJAIKJZUELDZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at position 6 with a pyridin-4-yl group and at position 3 with a sulfanyl-linked acetamide moiety bearing a 2-phenylethyl chain. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors .

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-19(22-13-8-15-4-2-1-3-5-15)14-28-20-24-23-18-7-6-17(25-26(18)20)16-9-11-21-12-10-16/h1-7,9-12H,8,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIKJZUELDZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenylethyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenylethyl group linked to a triazolo-pyridazine moiety. Its molecular formula is C23H22N6OC_{23}H_{22}N_6O, with a molecular weight of approximately 398.5 g/mol. The presence of the triazole and pyridazine rings suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazolo-pyridazine structures. For instance, a related series of triazolo-pyridazine derivatives demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One compound from this series exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating potent antiproliferative activity .

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer cell proliferation, particularly through the inhibition of c-Met kinase activity .

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit c-Met kinase, which is often overexpressed in various cancers .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as G0/G1 phase arrest and activation of apoptotic pathways .

Case Studies

In a recent experimental study, derivatives similar to this compound were tested for their effects on cancer cell lines:

  • Study Design : Researchers synthesized a range of triazolo-pyridazine derivatives and evaluated their cytotoxicity using the MTT assay.
  • Results : The most promising compound exhibited significant cytotoxic effects across multiple cancer cell lines with low IC50 values.

Comparison with Similar Compounds

Table 1: Substituent Variations in [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

Compound ID/Name Position 6 Substituent Acetamide Substituent Key Features
Target Compound Pyridin-4-yl N-(2-phenylethyl) Enhanced polarity (pyridinyl) and lipophilicity (phenylethyl)
877634-23-6 4-Methylphenyl Methyl Increased hydrophobicity (methylphenyl); simpler acetamide side chain
894063-52-6 [1,2,4]Triazolo[4,3-b]pyridazin-6-yl Furan-2-carboxamide (N-aryl) Furan moiety introduces π-π stacking potential; carboxamide enhances polarity
894064-82-5 [1,2,4]Triazolo[4,3-b]pyridazin-6-yl 2-Methylpropanamide (N-aryl) Branched alkyl chain may improve metabolic stability
891117-12-7 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl 4-Ethoxyphenyl Ethoxy group enhances solubility; aromatic interactions via phenyl
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl derivative () Furan-2-yl N-Aryl-substituted Anti-exudative activity reported; lacks fused pyridazine core

Key Observations:

Compounds like 891117-12-7 incorporate methyl or ethoxyphenyl groups at position 6, which may alter electronic properties and steric bulk .

Acetamide Modifications :

  • The phenylethyl chain in the target compound introduces significant lipophilicity, contrasting with simpler methyl (877634-23-6) or branched alkyl (894064-82-5) groups. This could influence blood-brain barrier penetration or cytochrome P450 interactions .
  • Furan-2-carboxamide (894063-52-6) and ethoxyphenyl (891117-12-7) substituents highlight the role of heterocycles and ether linkages in tuning solubility and target affinity .

Core Structure Differences: The compound from retains a sulfanyl-acetamide motif but replaces the fused pyridazine-triazole core with a non-fused triazole-furan system. This structural divergence likely reduces planarity and alters bioactivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.